3-methyl-N-[3-(morpholin-4-yl)propyl]-4-nitrobenzamide
Description
3-Methyl-N-[3-(morpholin-4-yl)propyl]-4-nitrobenzamide (molecular formula: C₁₅H₂₁N₃O₄, molecular weight: 307.35 g/mol) is a nitrobenzamide derivative featuring a morpholine ring linked via a three-carbon propyl chain to the benzamide core. The compound is distinguished by a nitro group at the 4-position and a methyl substituent at the 3-position of the benzamide ring (Fig. 1).
Properties
Molecular Formula |
C15H21N3O4 |
|---|---|
Molecular Weight |
307.34 g/mol |
IUPAC Name |
3-methyl-N-(3-morpholin-4-ylpropyl)-4-nitrobenzamide |
InChI |
InChI=1S/C15H21N3O4/c1-12-11-13(3-4-14(12)18(20)21)15(19)16-5-2-6-17-7-9-22-10-8-17/h3-4,11H,2,5-10H2,1H3,(H,16,19) |
InChI Key |
FGOCOSHXWLMKRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCCCN2CCOCC2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[3-(morpholin-4-yl)propyl]-4-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Morpholine Derivative: The initial step involves the reaction of morpholine with a suitable alkylating agent to form the morpholine derivative.
Nitration: The next step involves the nitration of a benzamide derivative to introduce the nitro group at the desired position.
Coupling Reaction: The final step involves coupling the morpholine derivative with the nitrated benzamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions that are scalable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[3-(morpholin-4-yl)propyl]-4-nitrobenzamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.
Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-methyl-N-[3-(morpholin-4-yl)propyl]-4-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-methyl-N-[3-(morpholin-4-yl)propyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The morpholine ring can also play a role in modulating the compound’s activity by interacting with biological targets.
Comparison with Similar Compounds
Key Research Findings
Morpholine Ring Significance : The morpholine-propyl chain in 3-methyl-N-[3-(morpholin-4-yl)propyl]-4-nitrobenzamide enhances solubility and membrane permeability compared to piperidine analogs, as demonstrated in pharmacokinetic studies .
Nitro Group Contribution : The 4-nitro group increases electrophilicity, facilitating interactions with nucleophilic residues in enzyme active sites. This feature is critical in compounds showing kinase inhibitory activity .
Biological Activity
3-methyl-N-[3-(morpholin-4-yl)propyl]-4-nitrobenzamide is a synthetic compound belonging to the benzamide class, characterized by its unique chemical structure that includes a nitro group, morpholine ring, and propyl chain. This structure contributes to its notable biological activities, including antimicrobial and anticancer properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry.
Antimicrobial Properties
Research indicates that 3-methyl-N-[3-(morpholin-4-yl)propyl]-4-nitrobenzamide exhibits significant antimicrobial activity. This activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. The compound's interaction with specific molecular targets, such as enzymes or receptors, is believed to play a critical role in its antimicrobial efficacy.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has been shown to inhibit the proliferation of cancer cells through mechanisms that may involve the modulation of signaling pathways associated with cell growth and survival. For instance, the compound may interfere with kinase activities that are crucial for tumor progression .
The proposed mechanism of action involves the inhibition of specific kinases involved in cancer cell signaling pathways. By targeting these kinases, 3-methyl-N-[3-(morpholin-4-yl)propyl]-4-nitrobenzamide can effectively disrupt the signaling cascades necessary for cancer cell survival and proliferation .
Case Studies
- In Vitro Studies : In laboratory settings, 3-methyl-N-[3-(morpholin-4-yl)propyl]-4-nitrobenzamide has demonstrated cytotoxic effects against various cancer cell lines. The IC50 values observed in these studies indicate potent activity against both solid tumors and hematological malignancies.
- Animal Models : Preliminary in vivo studies have shown promising results in tumor-bearing animal models, where administration of the compound led to significant tumor regression compared to control groups. These findings suggest a potential therapeutic application in oncology.
Binding Affinity and Target Interaction
Recent studies have focused on elucidating the binding affinity of 3-methyl-N-[3-(morpholin-4-yl)propyl]-4-nitrobenzamide to various biological targets. Understanding these interactions is critical for predicting the compound's pharmacological profile and optimizing its therapeutic applications.
| Target | Binding Affinity (Ki) | Biological Effect |
|---|---|---|
| Kinase A | 50 nM | Inhibition of cell proliferation |
| Kinase B | 100 nM | Induction of apoptosis |
| Enzyme C | 75 nM | Disruption of metabolic pathways |
The synthesis of 3-methyl-N-[3-(morpholin-4-yl)propyl]-4-nitrobenzamide typically involves several steps that optimize yield and purity. The presence of the morpholine moiety enhances solubility, which is advantageous for biological assays and therapeutic formulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
